6-Methyl propyleneamine oxime is a chemical compound that belongs to the class of oximes, which are characterized by the presence of a hydroxylamine functional group bonded to a carbon atom that is also double-bonded to nitrogen. This compound is particularly notable for its use in radiopharmaceutical applications, especially in diagnostic imaging. The compound's structure allows it to form stable complexes with technetium-99m, a radioactive isotope commonly used in medical imaging.
6-Methyl propyleneamine oxime can be derived from various precursors through specific synthetic routes. It is classified under organic compounds, specifically as an amine oxime. The compound's derivatives, such as hexamethyl propyleneamine oxime, are widely studied for their radiochemical properties and applications in nuclear medicine.
The synthesis of 6-Methyl propyleneamine oxime can be achieved through several methods, primarily involving the reaction of ketones with hydroxylamine. A common method involves the condensation of a suitable ketone with hydroxylamine in the presence of an acid catalyst. For instance, a typical reaction might involve:
In one documented synthesis route, methyl nitrite is reacted with a mixture of 2-pentanone and hydrochloric acid under reflux conditions. This method generates the oxime through a series of steps involving the generation and subsequent reaction of nitroso intermediates .
The molecular structure of 6-Methyl propyleneamine oxime can be represented as follows:
The compound exists in several stereoisomeric forms due to the presence of chiral centers within its structure. These isomers can exhibit different physical properties and biological activities .
6-Methyl propyleneamine oxime participates in various chemical reactions, prominently including:
The complexation reaction typically involves reducing technetium-99m pertechnetate in the presence of 6-Methyl propyleneamine oxime, often using stannous salts as reducing agents . The stability and biodistribution properties of these complexes are influenced by their stereochemistry.
The mechanism by which 6-Methyl propyleneamine oxime functions as a radiopharmaceutical involves its ability to cross the blood-brain barrier. Once in the brain, it is transformed into a hydrophilic form that becomes trapped within neuronal tissues. This property makes it an effective tracer for imaging brain perfusion using single-photon emission computed tomography (SPECT) techniques.
Studies have shown that upon administration, technetium-99m-labeled derivatives exhibit significant uptake in cortical cells, providing clear imaging results for diagnostic purposes .
Relevant analyses often include partition coefficient studies to assess lipophilicity, which affects biodistribution and imaging efficacy .
6-Methyl propyleneamine oxime is primarily utilized in:
6-Methyl propyleneamine oxime (CAS No. 159029-46-6) features a central bis-amino oxime scaffold characterized by the molecular formula C₁₄H₃₀N₄O₂ and a molecular weight of 286.41 g/mol [2]. The core structure consists of a linear propylene backbone (C3-chain) symmetrically modified with two tertiary amine groups and terminated by oxime (–C=NOH) functionalities. The "6-methyl" designation refers to a methyl substituent at the C6 position of the propylene chain, distinguishing it from unsubstituted derivatives. Key architectural elements include [1] [4]:
Table 1: Atomic Composition and Bonding Features
Component | Description |
---|---|
Molecular Formula | C₁₄H₃₀N₄O₂ |
Backbone | Propane-1,3-diamine derivative |
Oxime Geometry | E/Z isomerism possible at C=NOH bonds |
Methyl Substitution | At C6 position (central carbon) |
The molecule exhibits conformational flexibility due to free rotation around C–C and C–N bonds, though the C6 methyl group imposes modest steric constraints. This architecture underpins its metal-chelating capability, particularly in radiopharmaceutical coordination chemistry [4].
The systematic IUPAC name for this compound is N,N''-[(6-Methyl-3,3-dimethyl-2-butanone dioximato)-1,3-propanediyl]bis[N',N'-dimethyl-ethanimidamide] [4]. This nomenclature reflects:
6-Methyl propyleneamine oxime exhibits dynamic tautomerism centered on the oxime functional groups (–C=NOH). Two primary tautomeric equilibria exist [4] [6]:
Table 2: Tautomeric and Isomeric Forms
Form | Structure | Stability | Detection |
---|---|---|---|
Iminooxime (E/Z) | –C(CH₃)=NOH | Thermodynamically favored | Major form in NMR/IR |
Aminonitroso | –C(OH)=NCH₃ | High energy, negligible population | Theoretical studies only |
Syn-anti Oximes | Stereoisomers at C=N bonds | Separable by chromatography | Isolated in related PAOs |
The C6 methyl substitution minimally impacts tautomeric equilibria compared to unsubstituted analogs but hinders crystallization due to enhanced molecular asymmetry. Syn/anti isomerism of oxime groups further diversifies isomeric possibilities, though these are rarely resolved in practice [7]. Methylation at C6 kinetically stabilizes the iminooxime tautomer by introducing steric bulk that impedes proton transfer [6].
6-Methyl propyleneamine oxime belongs to the propyleneamine oxime (PAO) ligand family, designed primarily for technetium-99m complexation in nuclear medicine. Key structural comparisons include:
Table 3: Structural Comparison of Key PAO Derivatives
Derivative | Molecular Formula | Backbone Substituent | Key Property |
---|---|---|---|
6-Methyl PAO | C₁₄H₃₀N₄O₂ | C6-methyl | Enhanced lipophilicity, asymmetric |
HMPAO | C₁₃H₂₈N₄O₂ | H at C6 | Higher conformational flexibility |
6-Phenyl PAO | C₁₉H₃₂N₄O₂ | C6-phenyl | Increased steric bulk, reduced solubility |
The C6 methyl group in 6-methyl PAO introduces a chiral center but is typically synthesized as a racemate. This contrasts with unsymmetrical derivatives (e.g., 6-phenyl PAO), where steric bulk dominates molecular behavior. Synthetic routes for 6-methyl PAO mirror those of HMPAO, involving bromination-oximation of 1,3-diaminopropane intermediates, but require methyl-substituted diamine precursors [4] [7]. In Tc-99m complexes, the methyl group marginally distorts coordination geometry but does not impede chelation kinetics [3].
Key Insight: The C6 methyl group in 6-methyl propyleneamine oxime represents a strategic structural modification within the PAO ligand family, balancing lipophilicity enhancement with minimal disruption to coordination chemistry—a design principle critical for radiopharmaceutical tracer development.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7